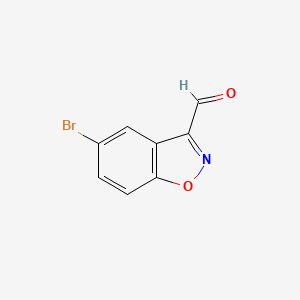

5-Bromo-1,2-benzoxazole-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Green Synthesis Methods

A notable application involves green synthesis methods, where 5-Bromo-1,2-benzoxazole-3-carbaldehyde serves as a precursor in environmentally friendly chemical reactions. For instance, the synthesis of chromeno[2,3-c]pyrazol-4(1H)-ones through ionic liquid promoted directed annulation represents a significant advancement in the field of organic synthesis, highlighting the compound's role in facilitating reactions in aqueous media, offering a sustainable alternative to traditional synthesis routes (He Li et al., 2015).

Molecular Structure and Interactions

Research on molecular structures and interactions, such as the study of N-(4-Bromobenzylidene)-3,4-dimethylisoxazol-5-amine, demonstrates the structural significance of brominated compounds in understanding molecular geometry and weak intermolecular forces, such as π–π interactions. These insights are crucial for designing molecules with desired physical and chemical properties (Abdullah M. Asiri et al., 2010).

Photochemical Synthesis

The compound's utility extends to photochemical synthesis, where its derivatives facilitate the production of phenyl-2-thienyl derivatives under irradiation. This application underscores the compound's role in enabling photochemical reactions, which are vital for the synthesis of complex organic molecules with high precision and minimal environmental impact (R. Antonioletti et al., 1986).

Ligand Design and Metal Catalysis

In the realm of ligand design and metal catalysis, the synthesis of coplanar tetracyclic π-excess σ2P ligands from 5-methyl-2-phosphanylaniline showcases the compound's potential in forming complex structures that are pivotal in catalysis and material science. These structures offer insights into designing novel catalysts and materials with enhanced efficiency and selectivity (B. Niaz et al., 2013).

Antimicrobial Activity

Research on the synthesis and evaluation of 2-(4-aminophenyl)benzothiazoles against breast cancer cell lines highlights the biological relevance of 5-Bromo-1,2-benzoxazole-3-carbaldehyde derivatives. This study emphasizes the compound's importance in developing potent inhibitors for cancer treatment, showcasing its potential in medicinal chemistry and pharmacology (D. Shi et al., 1996).

Direcciones Futuras

Benzoxazole derivatives have gained a lot of importance in recent years due to their use in intermediates for the preparation of new biological materials . This suggests that 5-Bromo-1,2-benzoxazole-3-carbaldehyde and similar compounds could have potential applications in medicinal, pharmaceutical, and industrial areas in the future.

Mecanismo De Acción

Target of Action

5-Bromo-1,2-benzoxazole-3-carbaldehyde is a derivative of benzoxazole . Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Mode of Action

Benzoxazole derivatives are known to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The structural make-up of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Biochemical Pathways

Benzoxazole derivatives are known to target a wide range of metabolic pathways and cellular processes in cancer pathology .

Result of Action

Benzoxazole derivatives have been shown to possess potent anticancer activity .

Action Environment

The synthesis of benzoxazole derivatives has been achieved under different reaction conditions and catalysts, suggesting that the environment could potentially influence the compound’s action .

Propiedades

IUPAC Name |

5-bromo-1,2-benzoxazole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2/c9-5-1-2-8-6(3-5)7(4-11)10-12-8/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYXTUCLQBQVGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NO2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1,2-benzoxazole-3-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2828697.png)

![2-[(4-Chlorophenyl)formamido]ethyl 4-methylbenzene-1-sulfonate](/img/structure/B2828702.png)

![Methyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2828710.png)

![4-methoxy-N-(2-(6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2828712.png)

![5-(3,4-dimethoxyphenyl)-2-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2828714.png)

![2-hydroxy-8-methyl-4-oxo-N-(3,3,5-trimethylcyclohexyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2828717.png)

![N-(2-chloro-4-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2828718.png)